5-(3-Chloro-5-fluorophenyl)-2-methoxypyridine

Description

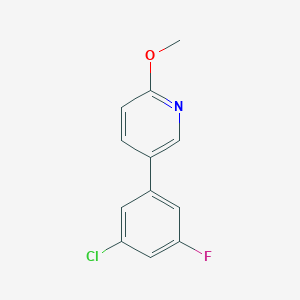

5-(3-Chloro-5-fluorophenyl)-2-methoxypyridine is a heteroaromatic compound featuring a pyridine core substituted with a methoxy group at the 2-position and a 3-chloro-5-fluorophenyl group at the 5-position. This structure combines electron-donating (methoxy) and electron-withdrawing (chloro, fluoro) substituents, creating unique electronic and steric properties. Such compounds are often intermediates in pharmaceutical and agrochemical synthesis, leveraging pyridine’s stability and reactivity .

Properties

IUPAC Name |

5-(3-chloro-5-fluorophenyl)-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNO/c1-16-12-3-2-8(7-15-12)9-4-10(13)6-11(14)5-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBLKOSFVAGYHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound 5-(3-Chloro-5-fluorophenyl)-2-methoxypyridine are currently unknown

Mode of Action

Without specific knowledge of the compound’s targets, it is challenging to describe the exact mode of action of this compound. Based on its chemical structure, it may interact with its targets through hydrogen bonding, electrostatic interactions, or hydrophobic interactions.

Biochemical Pathways

Given the lack of information about its targets and mode of action, it is difficult to predict which pathways might be affected.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research on this specific compound

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets. .

Biological Activity

5-(3-Chloro-5-fluorophenyl)-2-methoxypyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with a methoxy group and a chlorofluorophenyl moiety. Its chemical structure can be represented as follows:

- Chemical Formula : CHClF NO

- CAS Number : 1393442-33-5

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits antimicrobial and antiviral activities. Studies have shown that this compound can inhibit the growth of various pathogens, suggesting its potential as a therapeutic agent in infectious diseases .

The biological activity of this compound is thought to involve interaction with specific molecular targets, such as enzymes or receptors related to microbial growth and replication. The presence of the chloro and fluorine substituents may enhance its lipophilicity, allowing better membrane penetration and increased bioavailability .

In Vitro Studies

In vitro studies have demonstrated that this compound has significant inhibitory effects on cell proliferation in various cancer cell lines. For instance, it has been shown to possess IC values in the nanomolar range against L1210 mouse leukemia cells, indicating potent growth inhibition .

| Cell Line | IC (nM) |

|---|---|

| L1210 Mouse Leukemia | <50 |

| Other Cancer Lines | Varies |

Case Studies

A notable case study involved the synthesis and testing of this compound alongside other derivatives. The results indicated that modifications in the substituent groups significantly affected the biological activity. For example, compounds with additional fluorination showed enhanced potency against certain cancer types while maintaining lower toxicity profiles .

Comparative Analysis with Similar Compounds

Comparative studies with structurally similar compounds have highlighted the unique efficacy of this compound. When compared to non-fluorinated analogs, the fluorinated derivatives exhibited improved pharmacokinetic properties and greater therapeutic potential.

| Compound | Activity | Remarks |

|---|---|---|

| This compound | High | Potent against multiple cancer types |

| Non-fluorinated analog | Moderate | Lower bioavailability and efficacy |

Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

The compound’s substitution pattern is critical to its reactivity and applications. Key analogs include:

Key Observations :

- Steric Effects : The 2-methoxy group in the target compound and analogs (e.g., ) can hinder reactions, as seen in 2-methoxypyridine’s failure to react in cyclization due to steric constraints .

- Electronic Effects: Chloro and fluoro groups on the phenyl ring (meta and para positions) modulate electron density, affecting nucleophilic/electrophilic reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.